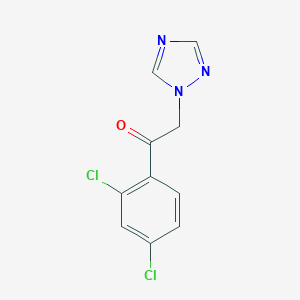

1-(2,4-Dichlorophenyl)-2-(1h-1,2,4-triazol-1-yl)ethanone

概要

説明

1-(2,4-Dichlorophenyl)-2-(1h-1,2,4-triazol-1-yl)ethanone is a chemical compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a dichlorophenyl group and a triazole ring, which are connected by an ethanone linker

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dichlorophenyl)-2-(1h-1,2,4-triazol-1-yl)ethanone typically involves the reaction of 2,4-dichlorobenzaldehyde with 1H-1,2,4-triazole in the presence of a suitable catalyst. The reaction conditions may include the use of solvents such as ethanol or methanol, and the reaction is often carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity by controlling parameters such as temperature, pressure, and reaction time. Purification steps such as recrystallization or chromatography may be employed to obtain the final product.

化学反応の分析

Types of Reactions: 1-(2,4-Dichlorophenyl)-2-(1h-1,2,4-triazol-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

Substitution: The dichlorophenyl group can participate in substitution reactions, where one or both chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.

Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

科学的研究の応用

Agricultural Applications

Fungicide : Penconazole is predominantly used as a systemic fungicide in agriculture. It inhibits the biosynthesis of ergosterol in fungal cell membranes, which is crucial for maintaining their structural integrity. This mechanism makes it effective against a wide range of fungal pathogens affecting crops such as cucurbits, grapes, and pome fruits.

Case Study: Efficacy Against Fungal Diseases

A study published in the Journal of Agricultural Science demonstrated that penconazole significantly reduced the incidence of powdery mildew on cucumbers when applied at recommended dosages. The results showed a reduction in disease severity by up to 70% compared to untreated controls .

| Crop Type | Fungal Disease | Reduction in Severity (%) |

|---|---|---|

| Cucumbers | Powdery Mildew | 70 |

| Grapes | Botrytis cinerea | 65 |

| Apples | Venturia inaequalis | 60 |

Environmental Impact

Penconazole is noted for its low toxicity to non-target organisms and has been classified as having minimal environmental impact. Its degradation products are generally less harmful, making it suitable for integrated pest management (IPM) strategies.

Ecotoxicological Studies

Research indicates that penconazole has a low acute toxicity profile with an LD50 value of 2125 mg/kg in rats . Its application does not significantly affect beneficial insects or soil microorganisms, supporting its use in sustainable agriculture.

Analytical Applications

The compound is also utilized in analytical chemistry as a reference standard for food and beverage analysis. Its detection and quantification are essential for ensuring compliance with safety regulations regarding pesticide residues.

Analytical Methodologies

Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are employed to analyze penconazole levels in agricultural products. These methodologies allow for precise measurement of residues to ensure consumer safety.

| Analytical Technique | Detection Limit (µg/kg) |

|---|---|

| HPLC | 0.5 |

| GC-MS | 0.1 |

作用機序

The mechanism of action of 1-(2,4-Dichlorophenyl)-2-(1h-1,2,4-triazol-1-yl)ethanone involves its interaction with specific molecular targets. The triazole ring is known to bind to enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects. The dichlorophenyl group may also contribute to its binding affinity and specificity.

類似化合物との比較

- 1-(2,4-Dichlorophenyl)-2-(1h-1,2,4-triazol-1-yl)propanone

- 1-(2,4-Dichlorophenyl)-2-(1h-1,2,4-triazol-1-yl)butanone

Comparison: Compared to similar compounds, 1-(2,4-Dichlorophenyl)-2-(1h-1,2,4-triazol-1-yl)ethanone is unique due to its specific molecular structure, which influences its chemical reactivity and biological activity. The presence of the ethanone linker differentiates it from propanone and butanone derivatives, potentially leading to different pharmacokinetic and pharmacodynamic properties.

生物活性

1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (CAS Number: 58905-16-1) is a compound that has garnered attention for its biological activities, particularly in antifungal and potential antiviral applications. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies involving this compound.

- Molecular Formula : C10H7Cl2N3O

- Molecular Weight : 256.088 g/mol

- IUPAC Name : this compound

- Structure : Chemical Structure

Synthesis

The synthesis of this compound typically involves the reaction of 2,4-dichlorobenzoyl chloride with 1H-1,2,4-triazole in the presence of a suitable base. This method has been optimized to yield high purity and yield of the desired compound.

Antifungal Activity

Research indicates that compounds containing the 1H-1,2,4-triazole moiety exhibit significant antifungal properties. The presence of the 2,4-dichlorophenyl group enhances this activity:

| Compound | MIC (mg/mL) | MFC (mg/mL) | Target Organisms |

|---|---|---|---|

| This compound | 0.0125 | 0.025 | P. funiculosum, P. ochraceus |

The minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) values suggest potent antifungal activity against various fungal strains .

Antiviral Activity

While primarily studied for its antifungal properties, there is emerging evidence suggesting potential antiviral activity. In vitro studies have shown that derivatives of triazole compounds can inhibit viral replication effectively. The structure of this compound may contribute to this activity by interacting with viral enzymes or receptors .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the triazole ring and phenyl substituents significantly influence biological activity:

- The presence of halogen substituents (like chlorine) at specific positions on the phenyl ring enhances antifungal potency.

- Substituting different groups on the triazole ring can lead to variations in activity profiles; for instance, replacing dichlorophenyl with bromophenyl decreases activity .

Case Studies

Several studies have demonstrated the efficacy of this compound in various biological assays:

-

Antifungal Efficacy Study :

A study evaluated several triazole derivatives for their antifungal properties against Candida species and found that those with a dichlorophenyl group exhibited superior activity compared to their unsubstituted counterparts . -

Antiviral Potential :

A recent investigation into antiviral agents highlighted the potential of triazole derivatives against influenza viruses. The study suggested that modifications similar to those found in this compound could enhance antiviral efficacy .

特性

IUPAC Name |

1-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N3O/c11-7-1-2-8(9(12)3-7)10(16)4-15-6-13-5-14-15/h1-3,5-6H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOHMICFWUQPTNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)CN2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50353396 | |

| Record name | 1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58905-16-1 | |

| Record name | 1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone interact with CYP3A4 and what are the downstream effects?

A1: this compound, a metabolite of the antifungal drug Itraconazole (ITZ), inhibits CYP3A4, a crucial enzyme in drug metabolism. [] Although a less potent inhibitor than ITZ, it exhibits type II binding with CYP3A4, suggesting interaction with the heme iron. [] This interaction could potentially affect the metabolism of other drugs metabolized by CYP3A4, leading to altered drug levels in the body.

Q2: Can you explain the formation of this compound from Itraconazole?

A2: this compound is generated through a unique metabolic pathway of ITZ involving dioxolane ring scission. [] This reaction occurs when ITZ, bound to the active site of CYP3A4, undergoes oxidation at its dioxolane ring, leading to ring cleavage and formation of the metabolite. This process is stereoselective, with trans-ITZ stereoisomers showing higher susceptibility to this metabolic pathway compared to cis-ITZ isomers. [] This metabolite has been detected in the urine of individuals treated with ITZ, confirming its clinical relevance. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。